Enhanced Lipophilicity vs. Non-Fluorinated Analogs
The target compound exhibits significantly higher lipophilicity than its non-fluorinated alkylamine analogs. Its computed XLogP3 is 3.3, compared to approximately 1.5 for the 8-bromo-N-methyl analog and ~1.9 for the 8-bromo-N-ethyl analog [1]. This increase of 1.4–1.8 log units directly impacts predicted membrane permeability and CNS penetration potential.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (XLogP3 ~1.5); 8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine (XLogP3 ~1.1) |
| Quantified Difference | Δ XLogP3 = +1.8 to +2.2 |
| Conditions | Computed via XLogP3 algorithm as reported in PubChem |
Why This Matters
For CNS-targeted drug discovery programs, higher logP is a prerequisite for crossing the blood-brain barrier, making this compound a superior starting point for lead generation compared to its less lipophilic analogs.
- [1] PubChem. 8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine. Computed Properties: XLogP3-AA = 3.3. View Source
